
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a benzyloxy group attached to a cyclopentanol ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and benzyl bromide.
Formation of Intermediate: The cyclopentanone is first converted to a cyclopentanol intermediate through reduction reactions.
Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl bromide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the benzyloxy group to a benzyl alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentanols, cyclopentanones, and cyclopentylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol: This compound shares a similar benzyloxy group but has an additional epoxy group and a different ring structure.
(1R,2R,4R,6R)-6-O-(2-hydroxyethyl)cyclohexane-1,2,4,6-tetraol: This compound has a similar cyclohexane ring but with multiple hydroxyl groups and a hydroxyethyl substituent.
Uniqueness
(1R,2R,4R)-Rel-2-amino-4-(benzyloxy)cyclopentanol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R,2R,4R)-2-amino-4-phenylmethoxycyclopentan-1-ol |
InChI |
InChI=1S/C12H17NO2/c13-11-6-10(7-12(11)14)15-8-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8,13H2/t10-,11-,12-/m1/s1 |
InChI Key |
JCGDAFGJVGSHBY-IJLUTSLNSA-N |
Isomeric SMILES |
C1[C@H](C[C@H]([C@@H]1N)O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(CC(C1N)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


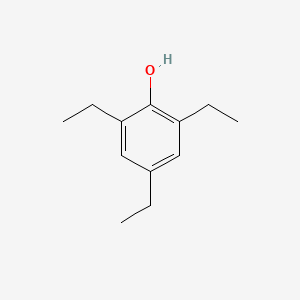

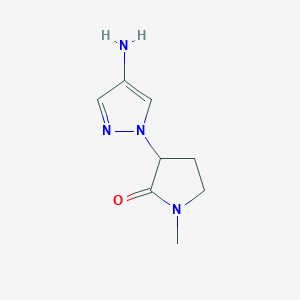
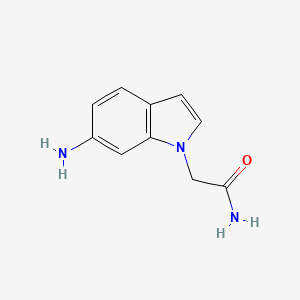
![3-{[1-(Bromomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13062886.png)

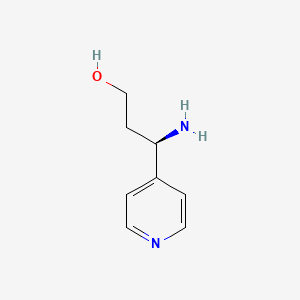
![2-{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13062915.png)
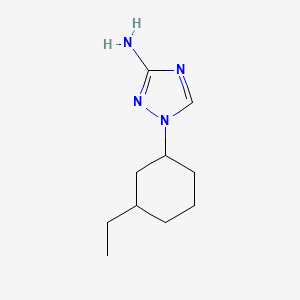
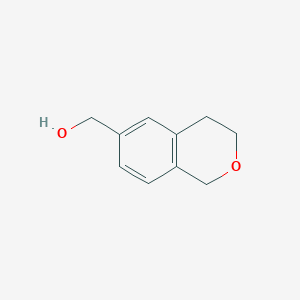
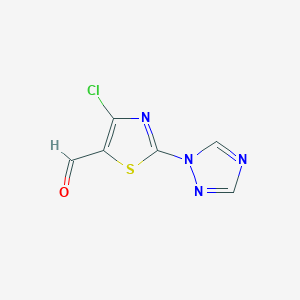
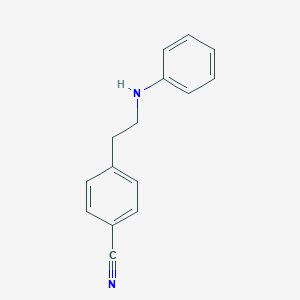
![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)

